molecular formula C13H18ClNO2S B11169056 1-[(2-Chlorobenzyl)sulfonyl]azepane

1-[(2-Chlorobenzyl)sulfonyl]azepane

Cat. No.: B11169056
M. Wt: 287.81 g/mol
InChI Key: XUNHCCVVLFABKG-UHFFFAOYSA-N
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Description

1-[(2-Chlorobenzyl)sulfonyl]azepane is an organic compound with the molecular formula C13H18ClNO2S This compound features a seven-membered azepane ring substituted with a 2-chlorobenzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]azepane typically involves the reaction of azepane with 2-chlorobenzylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the azepane nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorobenzyl)sulfonyl]azepane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted azepanes, while oxidation and reduction can introduce or modify functional groups on the molecule.

Scientific Research Applications

1-[(2-Chlorobenzyl)sulfonyl]azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Chlorobenzyl)sulfonyl]azepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, influencing the activity of the target molecule. Additionally, the azepane ring can provide structural rigidity and specificity in binding interactions.

Comparison with Similar Compounds

  • 1-[(2-Bromobenzyl)sulfonyl]azepane
  • 1-[(2-Fluorobenzyl)sulfonyl]azepane
  • 1-[(2-Methylbenzyl)sulfonyl]azepane

Comparison: 1-[(2-Chlorobenzyl)sulfonyl]azepane is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other halogenated or alkyl-substituted analogs. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.

Properties

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]azepane

InChI

InChI=1S/C13H18ClNO2S/c14-13-8-4-3-7-12(13)11-18(16,17)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2

InChI Key

XUNHCCVVLFABKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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